5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-pyridin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-3-1-2-4-12-8/h1-4,6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFILBPUBXBGRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507617 | |
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-14-9 | |
| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Hydrazinopyridine with Ethoxymethylene Malononitrile
The most widely reported method involves the cyclocondensation of 2-hydrazinopyridine and 2-(ethoxymethylene)malononitrile in the presence of triethylamine (TEA) as a base. This reaction proceeds under reflux conditions in ethanol, yielding the target compound with high efficiency.
Reaction Conditions and Parameters
| Component | Quantity | Role |
|---|---|---|
| 2-Hydrazinopyridine | 3.00 g (27.5 mmol) | Nucleophile |
| 2-(Ethoxymethylene)malononitrile | 3.37 g (27.5 mmol) | Electrophile |
| Triethylamine (TEA) | 3.8 mL (27.5 mmol) | Base |
| Ethanol | 50 mL | Solvent |
| Reaction Temperature | Reflux (~78°C) | |
| Reaction Time | 3.5 hours | |
| Yield | 85% |
The product is isolated as a white solid after cooling and filtration.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack mechanism:
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Deprotonation : TEA deprotonates 2-hydrazinopyridine, enhancing its nucleophilicity.
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Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic carbon of the ethoxymethylene group in malononitrile.
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Cyclization : Intramolecular cyclization forms the pyrazole ring, accompanied by the elimination of ethanol.
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Aromatization : The intermediate undergoes tautomerization to stabilize the aromatic pyrazole core.
Optimization of Reaction Conditions
Solvent and Base Selection
Ethanol is preferred due to its ability to dissolve both reactants and facilitate reflux. Substituting ethanol with methanol or acetonitrile reduces yields by 15–20%, likely due to poor solubility or side reactions. Triethylamine is critical for deprotonation; using weaker bases like pyridine decreases yields to <50%.
Temperature and Time Dependence
Prolonged reflux (>4 hours) leads to decomposition, while shorter durations (<3 hours) result in incomplete conversion. The optimal balance is achieved at 3.5 hours.
Analytical Data and Characterization
Spectroscopic Confirmation
1H NMR (DMSO-d6) :
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δ 8.46 (dd, 1H, pyridine H6)
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δ 8.11 (brs, 2H, NH2)
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δ 8.01 (m, 1H, pyridine H4)
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δ 7.88 (s, 1H, pyrazole H3)
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δ 7.84 (d, 1H, pyridine H3)
The absence of ethoxymethylene proton signals (δ 4.0–5.0) confirms complete conversion.
Purity and Yield
The method consistently achieves ≥85% yield with >98% purity (HPLC), making it suitable for large-scale synthesis.
Industrial Production Considerations
Scalability Challenges
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Heat Management : Exothermic cyclization requires jacketed reactors for temperature control.
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Solvent Recovery : Ethanol is distilled and reused to reduce costs.
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Waste Streams : Triethylamine hydrochloride byproduct is neutralized and disposed of responsibly.
Alternative Approaches and Limitations
While a green synthesis utilizing layered double hydroxides (LDH) catalysts has been reported for analogous pyrazole-4-carbonitriles, adapting this method for this compound remains unexplored. Substituting phenyl hydrazine with 2-hydrazinopyridine in such systems could theoretically yield the target compound, but experimental validation is lacking .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group and the nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain analogs could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. A study indicated that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting microbial cell membrane integrity, which is crucial for pathogen survival.
Enzyme Inhibition
This compound has also been investigated as an enzyme inhibitor. Research has focused on its ability to inhibit protein kinases, which play vital roles in various cellular processes. This inhibition can lead to potential therapeutic effects in diseases characterized by abnormal kinase activity, such as cancer and inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's unique structure has led to its exploration as a potential pesticide. Its derivatives have been synthesized and tested for efficacy against agricultural pests. A study highlighted that certain formulations showed effective insecticidal properties while maintaining low toxicity to non-target organisms, indicating a promising avenue for sustainable agricultural practices .
Material Science
Polymer Synthesis
In material science, this compound has been used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved performance in high-temperature applications .
Case Studies
- Anticancer Research : A recent study evaluated the efficacy of a novel derivative of this compound in treating breast cancer cells. The results indicated a significant reduction in cell viability compared to control groups, showcasing its potential as a lead compound for further development .
- Agricultural Field Trials : Field trials conducted with a pesticide formulation based on this compound demonstrated effective control of aphid populations while promoting beneficial insect survival. These results suggest its viability as an eco-friendly alternative to conventional pesticides .
- Polymer Development : A collaborative project between universities synthesized a new polymer using this compound, resulting in materials with enhanced durability and thermal resistance suitable for aerospace applications .
Mechanism of Action
The mechanism of action of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : While phenyl-substituted analogs (e.g., 4-chlorophenyl) are precursors to anticancer agents , the pyridin-2-yl variant’s bioactivity remains understudied.
Heterocyclic and Functionalized Derivatives
Pyridine-Modified Derivatives
- 5-Amino-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Synthesis: Prepared via methods from Smith et al., featuring a trifluoromethyl group for enhanced metabolic stability . Spectroscopy: ¹H NMR (DMSO-d₆): δ 8.09 (s, 2H), 2.64 (s, 3H) . Applications: Used in flow hydrodediazoniation studies for aromatic heterocycle functionalization .
Fused-Ring and Hybrid Molecules
- 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: Reactivity: Reacts with chloroacetyl chloride to form hybrid molecules with nicotinonitrile units, demonstrating versatility in constructing polyheterocyclic systems .
- Anticancer Derivatives (e.g., compound 79): Derived from 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile, showing IC₅₀ values of 5.00 μg/mL against MCF-7 cells .
Biological Activity
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 72816-14-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by data tables and relevant case studies.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | 12.5 |
| HeLa (cervical cancer) | 38.44 | 10.0 |
| NCI-H23 (lung cancer) | >90 | 8.0 |
| HCT-15 (colon cancer) | >85 | 9.5 |
| DU-145 (prostate cancer) | >80 | 11.0 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal fibroblasts (GM-6114), which had a growth percentage of 80.06% .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated TNF-alpha release, it demonstrated an inhibition value of 97.7% at a concentration of 10 µM , indicating strong anti-inflammatory potential compared to known reference compounds .
3. Antioxidant Properties
The antioxidant activity of the compound was evaluated using various assays, such as ABTS and DPPH radical scavenging tests. The results showed that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural modifications. For instance, substituting different alkyl or aryl groups at specific positions on the pyrazole ring has shown varying effects on activity:
| Substitution Position | Effect on Activity |
|---|---|
| N1 | Loss of antiproliferative activity |
| Position 5 | Enhanced anti-inflammatory properties |
| Position 4 | Increased cytotoxicity in certain analogs |
These findings suggest that careful design and modification of the pyrazole structure can enhance its therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the pharmacological applications of compounds similar to this compound:
- Study on Leukemic Cells : A compound structurally related to this pyrazole demonstrated notable activity against leukemic cells under hypoxic conditions, suggesting potential use in treating leukemia .
- Docking Studies : Molecular docking simulations indicated that modifications at the N-position can influence binding affinities to targets like cyclooxygenase-2 (COX-2), enhancing anticancer activity through inhibition pathways .
- Lead Compound Development : The research identified derivatives with improved profiles for treating oxidative stress-related conditions, proposing them as lead candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with nitrile-containing precursors. For example, a two-step procedure (similar to ) uses 2-chloroethyl substituents under controlled temperatures (0–50°C) and acidic conditions (e.g., trifluoroacetic acid) to achieve intermediates, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Key factors include solvent polarity, catalyst choice (e.g., guar gum biocatalysts in pyrazole synthesis, as in ), and temperature to minimize side products. Yield optimization (~85%) is achievable through dry-load purification on silica gel .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.09–9.67 ppm) and nitrile signals (δ ~112–137 ppm) are critical for structural confirmation .
- IR : CN stretches (~2242 cm⁻¹) and NH₂ bands (~3237 cm⁻¹) validate functional groups .
- Mass Spectrometry : HRMS-EI (e.g., m/z 134.0337 [M⁺]) confirms molecular weight .
- Resolution of Conflicts : Discrepancies in melting points or shifts may arise from isomerism (e.g., substituent effects at the pyrazole 4-position, as in ). Cross-validation with single-crystal XRD (e.g., ) resolves ambiguities .
Advanced Research Questions
Q. How does the pyridine substituent influence the compound’s supramolecular interactions, and what crystallographic methods are used to study this?
- Methodological Answer : The pyridin-2-yl group participates in hydrogen bonding (N–H···N) and π-π stacking, as shown in single-crystal studies (e.g., ). X-ray diffraction (Cu-Kα radiation, 193 K) reveals bond lengths (mean C–C = 0.003 Å) and torsion angles, with R-factors <0.04 ensuring accuracy . Computational tools (e.g., Mercury Software) model intermolecular interactions to predict solubility and stability .
Q. What strategies address contradictions in isomer ratios during synthesis, and how are these ratios quantified?
- Methodological Answer : Isomer distribution (e.g., N-alkylation vs. ring substitution) depends on the 4-position substituent’s electronic nature (). HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) quantifies ratios. Adjusting reaction pH or using bulky bases (e.g., DBU) can suppress undesired isomers .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on pyrazole-pyridine interactions .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the nitrile group .
- Data Interpretation : Cross-reference spectral data with crystallographic results to resolve ambiguities (e.g., tautomerism in NMR) .
- Advanced Design : Link structural modifications (e.g., fluorination at pyridine) to theoretical frameworks like Hammett σ constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
